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molecular formula C11H12N2O4 B8674240 7,8-dimethoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 61471-51-0

7,8-dimethoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B8674240
M. Wt: 236.22 g/mol
InChI Key: HBNQJZPTBMBXCX-UHFFFAOYSA-N
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Patent
US07250410B2

Procedure details

By replacing 6,7-dimethoxy-1-methyl-11,2-dihydro-4H-3,1-benzoxazine-2,4-dione (XVI) in example XVIIaa by 6,7-dimethoxy-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione (XV) and proceeding in the same manner, the abovenamed product is obtained. Yield: 54%. 1H-NMR (DMSO, 300 MHz): d 3.55 (d, J=5.3, 2H, CH2), 3.77 (s, 6H, 2×OCH3), 6.16 (s, 1H Ar), 6.67 (s, 1H Ar), 8.34 (t, J=5.3, 1H, NH), 10.07 (s, 1H, NH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([O:16][CH3:17])=[CH:5][C:6]2[N:11](C)[C:10](=[O:13])[O:9][C:8](=O)[C:7]=2[CH:15]=1.COC1C(OC)=CC2[NH:28][C:27](=O)OC(=O)C=2C=1>>[CH3:1][O:2][C:3]1[C:4]([O:16][CH3:17])=[CH:5][C:6]2[NH:11][C:10](=[O:13])[CH2:27][NH:28][C:8](=[O:9])[C:7]=2[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC2=C(C(OC(N2C)=O)=O)C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC2=C(C(OC(N2)=O)=O)C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the abovenamed product is obtained

Outcomes

Product
Name
Type
Smiles
COC=1C(=CC2=C(C(NCC(N2)=O)=O)C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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